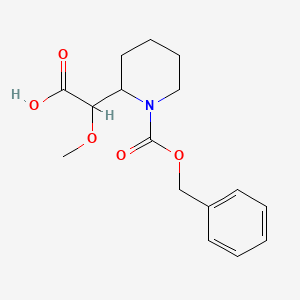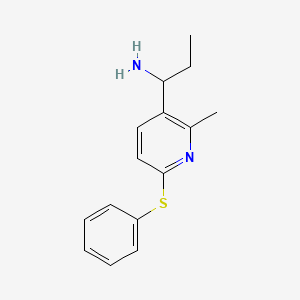
Tert-butyl trans-4-(thiomorpholinomethyl)cyclohexylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of tert-Butyl(trans-4-(thiomorpholinomethyl)cyclohexyl)carbamate typically involves the reaction of trans-4-(thiomorpholinomethyl)cyclohexylamine with tert-butyl chloroformate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours. The product is then purified using standard techniques such as column chromatography .
Chemical Reactions Analysis
tert-Butyl(trans-4-(thiomorpholinomethyl)cyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Scientific Research Applications
tert-Butyl(trans-4-(thiomorpholinomethyl)cyclohexyl)carbamate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, such as drug development for treating diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl(trans-4-(thiomorpholinomethyl)cyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. This interaction can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
tert-Butyl(trans-4-(thiomorpholinomethyl)cyclohexyl)carbamate can be compared with other similar compounds, such as:
- tert-Butyl(trans-4-(morpholinomethyl)cyclohexyl)carbamate
- tert-Butyl(trans-4-(piperidinylmethyl)cyclohexyl)carbamate
- tert-Butyl(trans-4-(pyrrolidinylmethyl)cyclohexyl)carbamate
These compounds share similar structural features but differ in the heterocyclic ring attached to the cyclohexyl group.
Properties
Molecular Formula |
C16H30N2O2S |
|---|---|
Molecular Weight |
314.5 g/mol |
IUPAC Name |
tert-butyl N-[4-(thiomorpholin-4-ylmethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C16H30N2O2S/c1-16(2,3)20-15(19)17-14-6-4-13(5-7-14)12-18-8-10-21-11-9-18/h13-14H,4-12H2,1-3H3,(H,17,19) |
InChI Key |
CZROUSUBZVCDPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CN2CCSCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


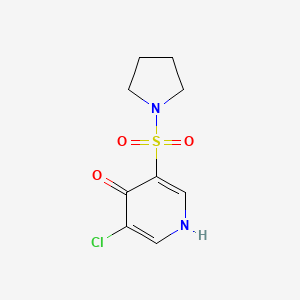
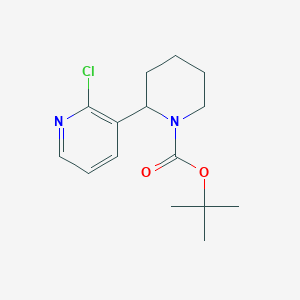
![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-3-carboxylic acid](/img/structure/B11797341.png)
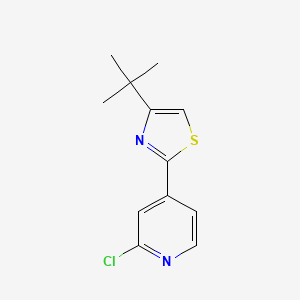
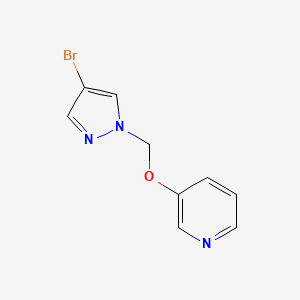


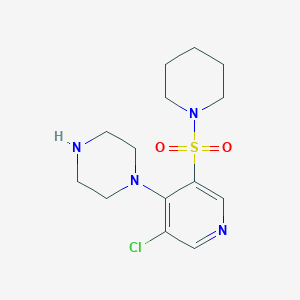
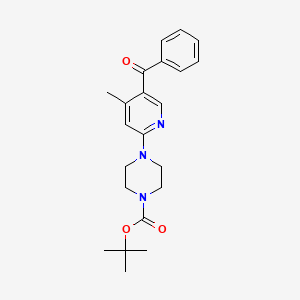
![Methyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B11797380.png)

